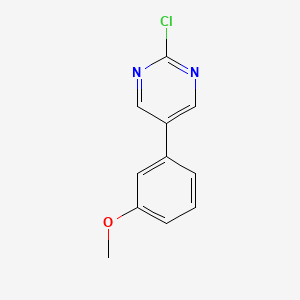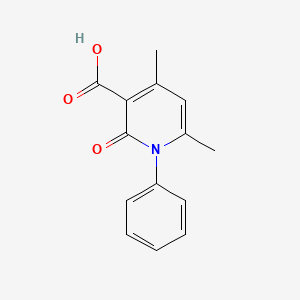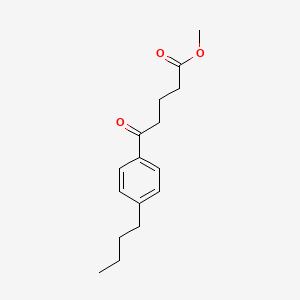
Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 4-oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a palladium-catalyzed Heck reaction, where 2,4-dimethoxyphenyl iodide is coupled with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid or 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoate.
Reduction: 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoate.
Substitution: 4-(2,4-diaminophenyl)-4-oxobutanoate or 4-(2,4-dithiophenyl)-4-oxobutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate can be compared with other similar compounds, such as:
Methyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a keto group, leading to different reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-9-4-5-10(12(8-9)17-2)11(14)6-7-13(15)18-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNJRCHHPZLTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4'-Isopropyl-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B7848362.png)









![6-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848452.png)

![6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7848465.png)
